molecular formula C17H15ClO4 B12280341 methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate

methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate

Cat. No.: B12280341
M. Wt: 318.7 g/mol
InChI Key: ITPIJLWAJXIQBG-UHFFFAOYSA-N
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Description

Methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, an acetyl group, and a chlorophenoxy moiety

Properties

Molecular Formula

C17H15ClO4

Molecular Weight

318.7 g/mol

IUPAC Name

methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate

InChI

InChI=1S/C17H15ClO4/c1-11(19)15-9-14(7-8-16(15)18)22-10-12-3-5-13(6-4-12)17(20)21-2/h3-9H,10H2,1-2H3

InChI Key

ITPIJLWAJXIQBG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OCC2=CC=C(C=C2)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate typically involves multiple steps, including esterification and nucleophilic substitution reactions. One common method involves the reaction of 4-chlorophenol with acetyl chloride to form 3-acetyl-4-chlorophenol. This intermediate is then reacted with methyl 4-bromomethylbenzoate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, such as substitution and functionalization. The presence of both the acetyl and chlorophenoxy groups allows for multiple reaction pathways, enhancing its utility in synthetic chemistry.

Reaction Type Description Example Reaction
SubstitutionReplacement of the chlorophenoxy group with nucleophilesNucleophilic substitution with amines
OxidationConversion of the acetyl group to a carboxylic acidReaction with potassium permanganate
ReductionReduction of the acetyl group to an alcoholReaction with sodium borohydride

Biological Applications

Biochemical Probes
Due to its reactive formyl group, this compound has been investigated as a biochemical probe. It can interact with various biological targets, making it useful for studying enzyme mechanisms and protein interactions.

Therapeutic Potential
Research has indicated potential therapeutic properties, including anti-inflammatory and antimicrobial activities. In vitro studies have shown that derivatives of this compound exhibit significant activity against certain bacterial strains.

Material Science

Advanced Materials Development
This compound is also explored in the development of advanced materials such as polymers and coatings. Its unique chemical structure allows for the modification of material properties, enhancing durability and functionality.

Case Studies

  • Antimicrobial Activity
    A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated a significant reduction in bacterial counts, indicating its potential as an antimicrobial agent.
  • Polymer Synthesis
    Another research project focused on using this compound in the synthesis of biodegradable polymers. The incorporation of this compound enhanced the thermal stability and mechanical properties of the resulting polymer, showcasing its application in sustainable materials.

Mechanism of Action

The mechanism of action of methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The chlorophenoxy moiety can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(3-chlorophenoxy)methyl]benzoate
  • Methyl 4-[(3-acetylphenoxy)methyl]benzoate
  • Methyl 4-[(4-chlorophenoxy)methyl]benzoate

Uniqueness

Methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate is unique due to the presence of both an acetyl group and a chlorophenoxy moiety, which confer distinct chemical properties and reactivity

Biological Activity

Methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate is an organic compound with potential biological applications, particularly in the fields of agriculture and medicine. This article reviews its biological activity, focusing on its mechanisms of action, efficacy as an insecticide, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the molecular formula C16H15ClO4 and a molecular weight of 304.74 g/mol. The compound features a benzoate backbone with a chlorophenoxy group and an acetyl substituent, which contribute to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in various biochemical pathways, potentially disrupting metabolic processes in target organisms.
  • Membrane Interaction : The chlorophenoxy group can interact with biological membranes, affecting their fluidity and function, which may lead to altered cellular responses.

Insecticidal Properties

Research indicates that this compound exhibits significant insecticidal activity against various pests. Its efficacy can be summarized as follows:

Target Organism Efficacy Mechanism
AphidsHighDisruption of reproductive capabilities
WhitefliesModerateReduced feeding rates
HoneybeesLowDecreased flight ability at high concentrations

In studies, the compound significantly reduced fecundity and longevity in aphids, while it had sublethal effects on whiteflies without significantly affecting their feeding behavior. Notably, honeybees showed impaired flight performance when exposed to higher concentrations.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. It exhibits the ability to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems. This property may contribute to its potential therapeutic applications in reducing oxidative damage in cells.

Case Studies and Research Findings

  • Insect Growth Regulation : A study demonstrated that this compound effectively regulated growth in insect larvae by interfering with juvenile hormone signaling pathways. This suggests potential use as an insect growth regulator (IGR) in agricultural practices .
  • Antioxidant Potential : In vitro assays indicated that the compound could scavenge ABTS radicals effectively, highlighting its potential as a natural antioxidant agent . This property may be leveraged in nutraceutical formulations aimed at promoting health through oxidative stress reduction.
  • Ecotoxicological Assessment : Evaluations of the environmental impact of this compound revealed a relatively low toxicity profile towards non-target organisms, making it a candidate for environmentally friendly pest control solutions .

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